Chromozym Try
Overview
Description
Chromozym Try is a synthetic substrate used for the determination of trypsin activity . It’s used in various activity measurements, showing low variance . The increase in absorption at 405 nm is easily measured . It’s used for the photometric determination of activity of proteases which hydrolyze peptides at the carboxylic side of arginine .
Molecular Structure Analysis
The molecular formula of Chromozym Try is C29H40N8O9 . The chemical name is benzyl ((S)-1-(((2-(((S)-5-((diaminomethylene)amino)-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate acetate .Chemical Reactions Analysis
Chromozym Try is used as a substrate in enzymatic reactions, specifically for the determination of trypsin activity . Trypsin, a serine protease, cleaves Chromozym Try at the carboxylic side of arginine .Physical And Chemical Properties Analysis
Chromozym Try appears as a white to yellowish powder . It has a high purity, with Chromozym Try, acetate being ≥89% and Chromozym Try (enzymatically) being ≥80% . It also contains ≤5% water (K. Fischer) and ≤0.5% free 4-Nitraniline . It’s stable at +15 to +25°C within specification range for 24 months .Scientific Research Applications
Translating the Histone Code by Jenuwein, T. & Allis, C. (2001). This paper discusses chromatin, the physiological template of all eukaryotic genetic information, and how posttranslational modifications of histone amino termini regulate access to the underlying DNA. It also introduces the concept of a “histone code” (Jenuwein & Allis, 2001).
Controlling the Double Helix by Felsenfeld, G. & Groudine, M. (2003). This research provides insights into chromatin structure and its control over gene expression and other fundamental cellular processes (Felsenfeld & Groudine, 2003).
Chromatin Its History, Current Research, and the Seminal Researchers and their Philosophy
by Deichmann, U. (2016). This article provides a historical perspective on chromatin research, focusing on its structure and function in gene regulatory processes (Deichmann, 2016).
Synthetic Post-Translational Modification of Histones by Nadal, S., Raj, R., Mohammed, S., & Davis, B. G. (2018). This paper explores synthetic and chemical biology techniques for studying histone post-translational modifications and their impact on chromatin biology (Nadal et al., 2018).
Histone and Chromatin Cross-Talk by Fischle, W., Wang, Y., & Allis, C. (2003). It discusses the dynamic changes in chromatin organization and their regulatory role in genomic function (Fischle, Wang, & Allis, 2003).
Histones Annotating Chromatin
by Campos, E. & Reinberg, D. (2009). This review focuses on the covalent posttranslational modifications of histones and their effects on transcription and DNA packaging (Campos & Reinberg, 2009).
properties
IUPAC Name |
acetic acid;benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4)/t21-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVPFYDKQBSPHP-IUQUCOCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromozym Try | |
CAS RN |
86170-43-6 | |
Record name | L-Argininamide, N-[(phenylmethoxy)carbonyl]-L-valylglycyl-N-(4-nitrophenyl)-, monoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86170-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(benzyloxy)carbonyl]-L-valylglycyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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